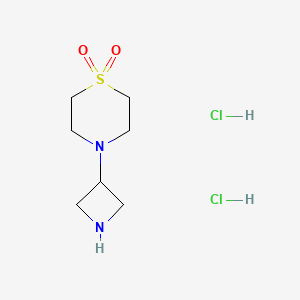
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a heterocyclic compound with the molecular formula C7H16Cl2N2O2S and a molecular weight of 263.177. This compound is known for its unique structure, which includes an azetidine ring fused with a thiomorpholine ring, and is often used in various scientific research applications.
准备方法
The synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride typically involves the reaction of azetidine derivatives with thiomorpholine derivatives under specific conditions. The reaction conditions often include the use of strong acids like hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
化学反应分析
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
科学研究应用
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride can be compared with other similar compounds, such as:
- 4-prop-2-ynyl-thiomorpholine 1,1-dioxide
- 1-Oxide thiomorpholine hydrochloride
- 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine hydrochloride These compounds share structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity .
生物活性
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (CAS Number: 178312-02-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C7H16Cl2N2O2S, with a molecular weight of approximately 263.19 g/mol. The compound features a thiomorpholine ring with an azetidine substituent, contributing to its unique reactivity and potential biological activity.
| Property | Value |
|---|---|
| CAS Number | 178312-02-2 |
| Molecular Formula | C7H16Cl2N2O2S |
| Molecular Weight | 263.19 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of thiomorpholine derivatives with azetidine under specific conditions to yield the desired product. The purification process often includes crystallization or chromatography to achieve high purity levels necessary for biological testing.
Antimicrobial Properties
Initial studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Activity
Research has also explored the compound's anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapeutics. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Some studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. It is hypothesized that its action may relate to the modulation of neurotransmitter systems or reduction of oxidative stress.
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in various metabolic pathways. This interaction could lead to the modulation of cellular signaling cascades that are crucial for its therapeutic effects.
Study on Antimicrobial Activity
In a comparative study focusing on antimicrobial efficacy, this compound was tested against standard antibiotics. Results indicated a synergistic effect when combined with certain antibiotics, enhancing their overall efficacy against resistant strains .
Evaluation in Cancer Models
In another study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .
属性
IUPAC Name |
4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.2ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;;/h7-8H,1-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHOLMAQHXNIGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














